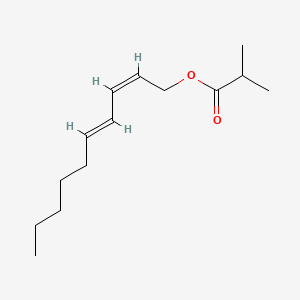
(Z,E)-Deca-2,4-dienyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,E)-Deca-2,4-dienyl isobutyrate is an organic compound characterized by the presence of both Z and E isomers in its structure. This compound is a type of ester, which is commonly found in various natural and synthetic products. The unique configuration of its double bonds makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Z,E)-Deca-2,4-dienyl isobutyrate typically involves the selective synthesis of its Z and E isomers. One common method is the Wittig reaction, which allows for the formation of alkenes with specific geometries. This reaction involves the use of phosphonium ylides and aldehydes or ketones under controlled conditions to yield the desired isomeric forms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of catalysts and reaction conditions is crucial to achieving high yields and selectivity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Z,E)-Deca-2,4-dienyl isobutyrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various halogenated derivatives .
Aplicaciones Científicas De Investigación
(Z,E)-Deca-2,4-dienyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism by which (Z,E)-Deca-2,4-dienyl isobutyrate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including signal transduction and metabolic processes. The compound’s ability to undergo isomerization also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Deca-2,4-dienyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.
Hexa-2,4-dienyl isobutyrate: A shorter chain analog with similar functional groups.
Octa-2,4-dienyl isobutyrate: An intermediate chain length analog
Uniqueness
(Z,E)-Deca-2,4-dienyl isobutyrate is unique due to its specific double bond configuration and the presence of both Z and E isomers. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
94133-57-0 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
[(2Z,4E)-deca-2,4-dienyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h8-11,13H,4-7,12H2,1-3H3/b9-8+,11-10- |
Clave InChI |
PKPNQPCVKDGGPU-OCBXPSTGSA-N |
SMILES isomérico |
CCCCC/C=C/C=C\COC(=O)C(C)C |
SMILES canónico |
CCCCCC=CC=CCOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


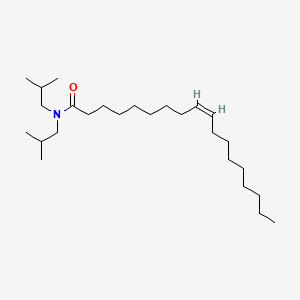
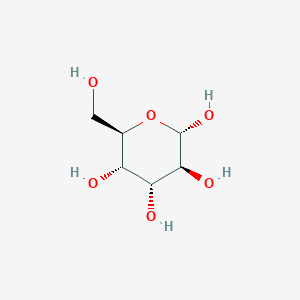


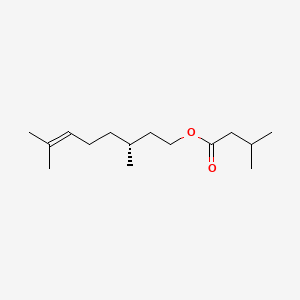
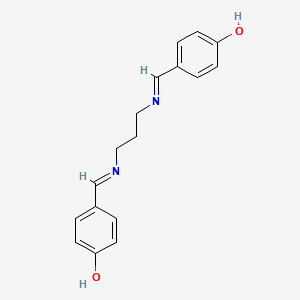

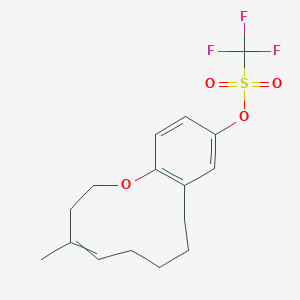
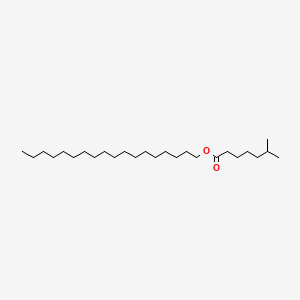
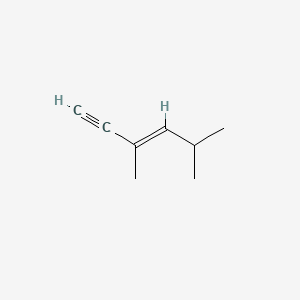
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
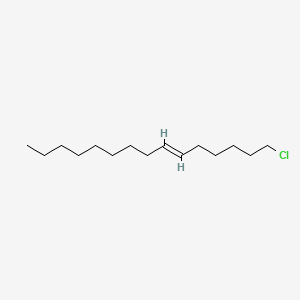

![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
